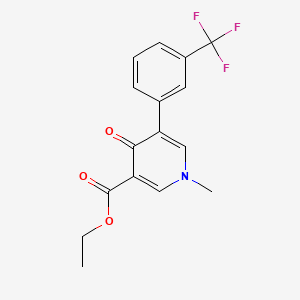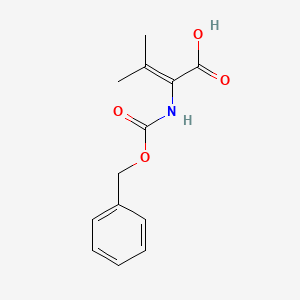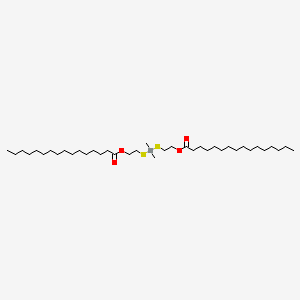![molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9](/img/structure/B13785151.png)
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methylphenyl)phenylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- typically involves the reaction of 4-[(4-methylphenyl)phenylamino]benzene with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 4-[(4-methylphenyl)phenylamino]benzoic acid.
Reduction: 4-[(4-methylphenyl)phenylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
作用机制
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems .
相似化合物的比较
Similar Compounds
4-(Diphenylamino)benzaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)benzaldehyde: Similar structure but lacks the phenylamino group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is unique due to the presence of both the 4-methylphenyl and phenylamino groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
89115-21-9 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
4-(N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3 |
InChI 键 |
USAVPUIXZBKBAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


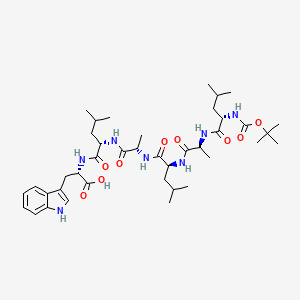

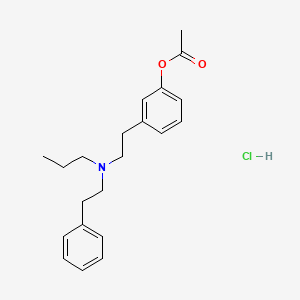
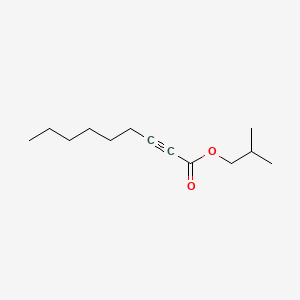


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
